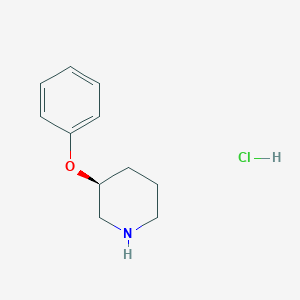

N-allyltetrahydro-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Properties

Multicomponent Reactions and Ring-Closing Metathesis : A study by Schwaeblein and Martens (2011) described the synthesis of α,β-unsaturated pyran-2-carboxamides via a multicomponent reaction followed by ring-closing metathesis using a ruthenium catalyst. This method efficiently produced α-acyloxy carboxamides with two terminal double bonds from terminal unsaturated carboxylic acids, allyl ketones, and isocyanides (Schwaeblein & Martens, 2011).

Regiospecific Quasi-Hydrolysis Synthesis : Ievlev et al. (2016) developed a diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides. They used a process of quasi-hydrolysis of the cyano group in a regio- and diastereoselective transformation (Ievlev et al., 2016).

Palladium-Catalyzed Carbon−Sulfur Bond Formation : Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation using modified Migita reaction conditions. They applied this method in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, demonstrating its potential in large-scale synthesis (Norris & Leeman, 2008).

ZnFe2O4 Catalyzed Synthesis of 4H-Pyrans : Das et al. (2014) used ZnFe2O4 nanopowder for the one-pot, three-component synthesis of 4H-pyrans. This method highlights the environmental friendliness and ease of scaling up for large scale synthesis (Das et al., 2014).

Rhodium-Catalyzed Carbocyclization : Mao et al. (2008) synthesized a library of 90 carboxamide-containing oxepines and pyrans using a Rhodium(I)-catalyzed carbocyclization strategy. This approach demonstrates the versatility and potential for creating diverse chemical structures (Mao et al., 2008).

Biological and Pharmaceutical Applications

Inhibitors of Influenza Virus Sialidases : Smith et al. (1998) identified 4-Amino- and 4-guanidino-4H-pyran-6-carboxamides as a new class of inhibitors of influenza virus sialidases. Their study indicated that tertiary amides containing small alkyl groups showed substantial inhibitory activity against the influenza A virus enzyme (Smith et al., 1998).

Antimicrobial Activity : Aytemir et al. (2003) synthesized a range of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives and evaluated their antimicrobial activity. They found that these compounds exhibited significant antibacterial activity against various bacterial strains and fungi (Aytemir et al., 2003).

Corrosion Inhibitors for Mild Steel : Erami et al. (2019) examined carboxamide ligands as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings suggest that these compounds can effectively protect mild steel from corrosion (Erami et al., 2019).

Nematocidal Activity : Zhao et al. (2017) prepared a novel series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds and tested their nematocidal activity. Some of these compounds showed promising activity against Meloidogyne incognita, a type of nematode (Zhao et al., 2017).

Cholesterol Biosynthesis Inhibitors : Roth et al. (1991) synthesized a series of tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. They found that substituents in the pyrrole ring significantly increased inhibitory potency (Roth et al., 1991).

Properties

IUPAC Name |

N-prop-2-enyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-5-10-9(11)8-3-6-12-7-4-8/h2,8H,1,3-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVBIXWOFPYXIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)

![7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane](/img/structure/B2464927.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)urea](/img/structure/B2464928.png)

![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)

![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)

![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)

![Ethyl 4-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2464934.png)

![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)